Verminoside

Descripción

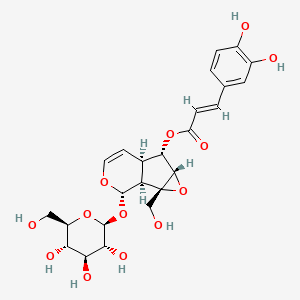

Structure

3D Structure

Propiedades

IUPAC Name |

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O13/c25-8-14-17(30)18(31)19(32)23(34-14)36-22-16-11(5-6-33-22)20(21-24(16,9-26)37-21)35-15(29)4-2-10-1-3-12(27)13(28)7-10/h1-7,11,14,16-23,25-28,30-32H,8-9H2/b4-2+/t11-,14-,16-,17-,18+,19-,20+,21+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQXNUBTVLKMLP-QOEJBJAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C=CC4=CC(=C(C=C4)O)O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318249 | |

| Record name | Verminoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50932-19-9 | |

| Record name | Verminoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50932-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Verminoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chemical Architecture of Verminoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verminoside, a naturally occurring iridoid glycoside, has garnered significant interest within the scientific community due to its notable biological activities, including potent anti-inflammatory and neuroprotective properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, detailing its molecular composition, physicochemical properties, and the spectroscopic data that underpin its structural elucidation. Furthermore, this document outlines the experimental protocols for its isolation and characterization and visually represents its known mechanism of action through signaling pathway and experimental workflow diagrams. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Chemical Structure and Properties

This compound is classified as an iridoid glycoside, a class of secondary metabolites characterized by a cyclopentane[c]pyran skeleton. Chemically, it is a derivative of catalpol (B1668604), esterified with caffeic acid.

The systematic IUPAC name for this compound is [(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate[1]. Its structure is composed of a catalpol aglycone, a glucose moiety, and a caffeoyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₈O₁₃ | [1] |

| Molecular Weight | 524.5 g/mol | [1] |

| CAS Number | 50932-19-9 | [1] |

| Appearance | Amorphous powder | |

| Solubility | Soluble in methanol (B129727), ethanol, and water. |

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound has been established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental to the structural analysis of this compound, providing detailed information about the carbon-hydrogen framework. The spectra are typically recorded in deuterated methanol (CD₃OD) or deuterated chloroform (B151607) (CDCl₃).

Table 2: ¹H NMR (300 MHz, CDCl₃) and ¹³C NMR (75 MHz, CDCl₃) Spectral Data for this compound

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, J in Hz) |

| Aglycone | ||

| 1 | 93.5 | 5.12 (d, 8.0) |

| 3 | 141.2 | 6.45 (dd, 6.0, 1.5) |

| 4 | 103.1 | 5.15 (dd, 6.0, 1.5) |

| 5 | 70.1 | 3.25 (m) |

| 6 | 45.8 | 2.80 (m) |

| 7 | 130.5 | 5.85 (d, 6.0) |

| 8 | 62.5 | 2.15 (m) |

| 9 | 78.5 | 4.80 (d, 8.0) |

| 10 | 61.8 | 4.10 (d, 7.5) |

| 11 | 98.1 | - |

| Glucose | ||

| 1' | 100.2 | 4.65 (d, 7.8) |

| 2' | 74.8 | 3.20 (m) |

| 3' | 77.9 | 3.40 (m) |

| 4' | 71.5 | 3.30 (m) |

| 5' | 78.2 | 3.45 (m) |

| 6' | 62.8 | 3.70 (m), 3.90 (m) |

| Caffeoyl Moiety | ||

| 1'' | 127.2 | - |

| 2'' | 115.1 | 7.05 (d, 2.0) |

| 3'' | 146.0 | - |

| 4'' | 149.0 | - |

| 5'' | 116.2 | 6.80 (d, 8.2) |

| 6'' | 122.5 | 6.95 (dd, 8.2, 2.0) |

| 7'' (α) | 145.5 | 7.60 (d, 15.9) |

| 8'' (β) | 114.5 | 6.30 (d, 15.9) |

| 9'' (C=O) | 168.0 | - |

Note: Chemical shifts are reported relative to tetramethylsilane (B1202638) (TMS). Data compiled from scientific literature.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular formula of this compound. Electrospray ionization (ESI) is a commonly employed technique. The protonated molecule [M+H]⁺ is typically observed at m/z 525.1530 (calculated for C₂₄H₂₉O₁₃⁺, 525.1529).

Experimental Protocols

Isolation of this compound from Kigelia africana

The following protocol describes a general method for the isolation of this compound from the fruit of Kigelia africana.

Plant Material: Dried and powdered fruit of Kigelia africana.

Protocol:

-

Defatting: The powdered plant material is first defatted by maceration with n-hexane at room temperature to remove nonpolar lipids and waxes. This step is repeated until the solvent runs clear.

-

Extraction: The defatted plant material is then extracted with methanol (MeOH) at room temperature. The mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude methanolic extract.

-

Solvent Partitioning: The crude MeOH extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH). The this compound-containing fraction is typically enriched in the n-BuOH layer.

-

Chromatographic Purification:

-

Column Chromatography: The n-BuOH fraction is subjected to column chromatography on silica (B1680970) gel or a reversed-phase C18 stationary phase. The column is eluted with a gradient solvent system, such as a mixture of chloroform and methanol or water and methanol, to separate the components based on their polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column using a suitable mobile phase, typically a gradient of acetonitrile (B52724) in water, to yield pure this compound.

-

-

Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods (NMR, MS).

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a standard 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the carbon spectrum. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

2D NMR: To aid in the complete assignment of the structure, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

Biological Activity and Signaling Pathway

This compound has demonstrated significant anti-inflammatory activity. Studies have shown that it can suppress the inflammatory response in microglial cells by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.

The proposed mechanism involves the inhibition of the nuclear translocation of the p65 subunit of NF-κB. In an unstimulated state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide, LPS), IκBα is phosphorylated and subsequently degraded, allowing p65 to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound appears to interfere with this process, preventing p65 from entering the nucleus and thereby downregulating the expression of inflammatory mediators.

Experimental Workflow

The overall process for the isolation and characterization of this compound can be summarized in the following workflow diagram.

References

Verminoside natural sources and plant extraction

Purification and Isolation Protocol

Following extraction, the verminoside-rich polar extract contains a mixture of phytochemicals. Column chromatography is a standard and effective method for the isolation and purification of individual compounds from this complex mixture.

-

Preparation of the Stationary Phase:

-

Select a glass column of appropriate size based on the amount of crude extract to be purified.

-

Prepare a slurry of silica (B1680970) gel (e.g., silica gel 60, 70-230 mesh) in a non-polar solvent (e.g., hexane (B92381) or the initial mobile phase).

-

Pack the column by carefully pouring the slurry. Allow the silica to settle into a uniform bed, ensuring no air bubbles or cracks are present. Drain the excess solvent until it is level with the top of the silica bed.

-

Add a thin layer of sand on top of the silica bed to prevent disturbance during sample and solvent loading.

-

-

Sample Loading:

-

Dissolve the crude polar extract (e.g., the dried ethanol (B145695) fraction) in a minimal amount of the mobile phase.

-

Alternatively, if the extract is not fully soluble, use a "dry loading" method: adsorb the extract onto a small amount of silica gel, evaporate the solvent, and carefully apply the resulting free-flowing powder to the top of the column.

-

-

Elution:

-

Begin elution with a non-polar mobile phase (e.g., a mixture of chloroform (B151607) and methanol, or ethyl acetate (B1210297) and hexane).

-

Gradually increase the polarity of the mobile phase (gradient elution) to facilitate the separation of compounds with different polarities. This compound, being polar, will elute at higher solvent polarities.

-

Maintain a constant flow rate and ensure the column does not run dry.

-

-

Fraction Collection:

-

Collect the eluate in sequential fractions using test tubes or vials.

-

Monitor the separation process using Thin Layer Chromatography (TLC) to analyze the composition of the collected fractions. Spot fractions onto a TLC plate and develop it in an appropriate solvent system. Visualize spots under UV light or by using a staining reagent.

-

-

Isolation:

-

Combine the fractions that contain pure this compound (as determined by TLC).

-

Evaporate the solvent from the pooled fractions using a rotary evaporator to yield the purified compound.

-

Confirm the purity and identity of the isolated this compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantification of this compound in plant extracts. A validated reversed-phase HPLC (RP-HPLC) method provides the necessary sensitivity and specificity.

-

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of (A) water with 0.1% formic or phosphoric acid and (B) acetonitrile (B52724) or methanol. The gradient is programmed to increase the proportion of solvent B over time to elute compounds of increasing hydrophobicity.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 25-30°C.

-

Detection: UV detection at a wavelength where this compound shows maximum absorbance.

-

Quantification: A calibration curve is generated using certified reference standards of this compound at various concentrations. The concentration of this compound in the plant extract is then determined by comparing its peak area to the standard curve.

Table 2: Quantitative Yield of this compound

| Plant Source | Plant Part | Extraction Method | Yield (% w/w of extract) | Reference(s) |

|---|

| Kigelia africana | Fruit | Polar Extraction | 2.1% | |

Note: Publicly available quantitative data on this compound yields is limited. The value presented is from a specific study and may vary based on geographical source, harvest time, and extraction protocol.

Biological Activity and Signaling Pathways

This compound's therapeutic potential is primarily linked to its potent anti-inflammatory and neuroprotective activities. It exerts these effects by modulating key cellular signaling pathways involved in the inflammatory response.

Neuroinflammation is a critical factor in the progression of neurodegenerative diseases. In this context, the transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression.

-

Activation of NF-κB: In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases NF-κB (typically the p50/p65 heterodimer), allowing it to translocate into the nucleus.

-

Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, inducing the transcription of mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).

-

Inhibition by this compound: Studies show that this compound significantly suppresses the NF-κB signaling pathway. It prevents the production of the aforementioned inflammatory mediators. This inhibition of NF-κB-mediated neuroinflammation is believed to be the primary mechanism behind its observed neuroprotective effects, as it helps prevent dopaminergic neuron degeneration.

An In-depth Technical Guide to the Biosynthesis of Verminoside in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verminoside, an iridoid glycoside with notable anti-inflammatory and other pharmacological properties, is a subject of growing interest in the scientific and drug development communities. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway in plants. It details the precursor pathways, key enzymatic steps, and the critical, yet to be fully elucidated, final acylation reaction. This document summarizes available quantitative data, provides detailed experimental protocols for relevant analytical techniques, and presents visualizations of the metabolic pathways and experimental workflows to facilitate further research and development.

Introduction

This compound is a natural product found in several plant species, notably within the genus Veronica. Structurally, it is the caffeoyl ester of catalpol (B1668604), an iridoid glycoside. The biosynthesis of this compound is a complex process that involves the convergence of two major metabolic pathways: the iridoid biosynthesis pathway for the formation of the catalpol core and the phenylpropanoid pathway for the synthesis of the caffeoyl moiety. Understanding this pathway is crucial for the potential biotechnological production of this compound and for the development of novel therapeutic agents.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Biosynthesis of the Iridoid Core (Catalpol): This occurs via the iridoid "route II" pathway.

-

Biosynthesis of the Acyl Donor (Caffeoyl-CoA): This proceeds through the well-established phenylpropanoid pathway.

-

Esterification: The final step involves the joining of catalpol and caffeoyl-CoA, a reaction catalyzed by a putative acyltransferase.

Biosynthesis of Catalpol

The formation of catalpol begins with the universal C10 precursor of monoterpenes, geranyl pyrophosphate (GPP), which is produced through the methylerythritol phosphate (B84403) (MEP) pathway in plastids. The subsequent steps, characteristic of the iridoid "route II" pathway, are outlined below. It is important to note that while the early steps are well-characterized, many of the downstream enzymes leading to catalpol are yet to be definitively identified and functionally confirmed.

Key Enzymatic Steps in Catalpol Biosynthesis:

| Step | Precursor | Enzyme | Product |

| 1 | Geranyl Pyrophosphate (GPP) | Geraniol Synthase (GES) | Geraniol |

| 2 | Geraniol | Geraniol 8-hydroxylase (G8H) | 8-hydroxygeraniol |

| 3 | 8-hydroxygeraniol | 8-hydroxygeraniol oxidoreductase (8HGO) | 8-oxogeranial |

| 4 | 8-oxogeranial | Iridoid Synthase (IS) | Nepetalactol |

| 5 | Nepetalactol | Multiple putative enzymes (e.g., P450s, Dehydrogenases) | 8-epi-Iridodial |

| 6 | 8-epi-Iridodial | Multiple putative enzymes (e.g., Oxidases, Glucosyltransferases) | 8-epi-deoxyloganic acid |

| 7 | 8-epi-deoxyloganic acid | Putative hydroxylases and other modifying enzymes | Aucubin |

| 8 | Aucubin | Putative epoxidase | Catalpol |

Note: The enzymes for steps 5-8 are largely uncharacterized and are an active area of research.

Biosynthesis of Caffeoyl-CoA

The caffeoyl moiety of this compound is derived from the amino acid phenylalanine via the phenylpropanoid pathway. This pathway is one of the most extensively studied in plant secondary metabolism.

Key Enzymatic Steps in Caffeoyl-CoA Biosynthesis:

| Step | Precursor | Enzyme | Product |

| 1 | L-Phenylalanine | Phenylalanine Ammonia-Lyase (PAL) | Cinnamic acid |

| 2 | Cinnamic acid | Cinnamate-4-Hydroxylase (C4H) | p-Coumaric acid |

| 3 | p-Coumaric acid | 4-Coumarate:CoA Ligase (4CL) | p-Coumaroyl-CoA |

| 4 | p-Coumaroyl-CoA | p-Coumaroyl shikimate transferase (HCT) | p-Coumaroyl shikimate/quinate |

| 5 | p-Coumaroyl shikimate/quinate | p-Coumaroyl 3'-hydroxylase (C3'H) | Caffeoyl shikimate/quinate |

| 6 | Caffeoyl shikimate/quinate | p-Coumaroyl shikimate transferase (HCT) | Caffeoyl-CoA |

Final Esterification Step: Formation of this compound

The crucial final step in this compound biosynthesis is the esterification of the catalpol core with the caffeoyl group from caffeoyl-CoA. This reaction is catalyzed by a specific acyltransferase, which is yet to be definitively identified but is hypothesized to be a member of the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyl-CoA-dependent acyltransferases.[1] These enzymes are known to be involved in the synthesis of a wide variety of plant secondary metabolites.[1]

Hypothesized Final Reaction:

Catalpol + Caffeoyl-CoA -> this compound + CoA-SH (Catalyzed by a putative Catalpol Acyltransferase (CAT))

Quantitative Data

Quantitative data on this compound and its precursor, catalpol, is essential for understanding the efficiency of the biosynthetic pathway and for developing strategies for its optimization. The following table summarizes available data from studies on Veronica species.

| Compound | Plant Species | Plant Part | Concentration (% w/w) | Reference |

| This compound | Veronica officinalis | Aerial parts | Not specified, but identified as a major iridoid glycoside | [2] |

| Catalpol | Veronica officinalis | Aerial parts | 0.2322 | [3] |

| Aucubin | Veronica officinalis | Aerial parts | 0.1074 | [3] |

| Catalpol | Veronica spicata | Aerial parts | 0.3188 | [3] |

| Catalpol | Veronica beccabunga | Aerial parts | 0.0276 | [3] |

Experimental Protocols

Extraction and Quantification of this compound and Catalpol by LC-MS/MS

This protocol describes a general method for the extraction and simultaneous quantification of this compound and its precursor catalpol from plant material.

4.1.1. Materials and Reagents

-

Dried and powdered plant material

-

Methanol (HPLC grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

This compound and Catalpol analytical standards

-

0.22 µm syringe filters

4.1.2. Extraction Procedure

-

Accurately weigh approximately 100 mg of powdered plant material into a microcentrifuge tube.

-

Add 1.5 mL of 80% methanol.

-

Vortex for 1 minute and sonicate for 30 minutes in a water bath at 40°C.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

4.1.3. LC-MS/MS Conditions

-

LC System: Agilent 1290 Infinity II or equivalent

-

Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 2 µL

-

MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

This compound: [M+Na]+ (Precursor ion) -> (Product ion) - Specific transitions to be determined by infusion of standard

-

Catalpol: [M+Na]+ 385.1 -> 169.1 (example)

-

4.1.4. Quantification Construct a calibration curve using serial dilutions of the analytical standards. Quantify this compound and catalpol in the plant extracts by comparing their peak areas to the standard curve.

Heterologous Expression and Assay of a Candidate Acyltransferase

This protocol provides a general framework for expressing a candidate acyltransferase gene (e.g., from a Veronica species) in E. coli and assaying its activity.

4.2.1. Gene Cloning and Expression

-

Identify a candidate acyltransferase gene from transcriptome data of a this compound-producing plant.

-

Amplify the coding sequence by PCR and clone it into an appropriate expression vector (e.g., pET-28a(+)).

-

Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow the transformed cells in LB medium to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.5 mM) and incubate at a lower temperature (e.g., 18°C) overnight.

-

Harvest the cells by centrifugation and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

4.2.2. In Vitro Enzyme Assay

-

Prepare a reaction mixture containing:

-

100 mM Potassium phosphate buffer (pH 7.0)

-

1 mM Catalpol

-

0.5 mM Caffeoyl-CoA

-

5-10 µg of purified recombinant enzyme

-

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding an equal volume of acetonitrile.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS/MS to detect the formation of this compound.

Visualizations

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Acyltransferase Identification

Caption: Workflow for identification and characterization of this compound acyltransferase.

Conclusion and Future Perspectives

The biosynthesis of this compound represents a fascinating example of the interplay between major plant metabolic pathways. While the general framework of the pathway is understood, significant research is still required to fully elucidate the specific enzymes involved, particularly the later-stage tailoring enzymes in the catalpol pathway and the final acyltransferase responsible for this compound formation. The identification and characterization of these enzymes will be a critical step towards the heterologous production of this compound in microbial or plant-based systems, which could provide a sustainable and scalable source of this promising bioactive compound for further pharmacological research and drug development. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in this endeavor.

References

Verminoside: A Technical Guide for Researchers

Abstract

Verminoside, a naturally occurring iridoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, and detailed experimental protocols for investigating its biological effects. Special emphasis is placed on its anti-inflammatory, neuroprotective, and anti-cancer properties, with a detailed exploration of its modulatory effects on the NF-κB signaling pathway. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Physicochemical Properties

This compound is characterized by the following properties:

| Property | Value | Citation(s) |

| CAS Number | 50932-19-9 | [1][2] |

| Molecular Formula | C₂₄H₂₈O₁₃ | [1][2] |

| Molecular Weight | 524.47 g/mol | [2] |

| Monoisotopic Mass | 524.15299 Da | [2] |

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of biological activities, positioning it as a promising candidate for further therapeutic development. Key activities include:

-

Anti-inflammatory Effects: this compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and inducible nitric oxide synthase (iNOS) in macrophages.[1][3] This activity is primarily mediated through the suppression of the NF-κB signaling pathway.

-

Neuroprotective Effects: Studies have shown that this compound can attenuate neuroinflammation and exert neuroprotective effects. It has been observed to protect dopaminergic neurons and alleviate behavioral impairments in animal models of Parkinson's disease, again by suppressing NF-κB-mediated neuroinflammation.[2]

-

Anti-cancer and Chemosensitizing Activity: this compound has been found to sensitize cisplatin-resistant breast cancer cells to the chemotherapeutic agent cisplatin.[4][5] This suggests a potential role for this compound as an adjunct in cancer therapy, helping to overcome drug resistance.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activity of this compound.

Assessment of Anti-inflammatory Activity in Macrophages

Objective: To determine the effect of this compound on nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: J774.A1 murine macrophage cell line.[1][3]

Protocol:

-

Cell Culture and Seeding: Culture J774.A1 macrophages in appropriate media. Seed the cells in 96-well plates at a suitable density and allow them to adhere.

-

Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.01-1 mM) for 1 hour.[3]

-

Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the cell culture medium.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

-

iNOS Protein Expression (Western Blot):

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with a primary antibody specific for iNOS.

-

Wash and incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Evaluation of NF-κB Signaling Pathway Modulation

Objective: To investigate the effect of this compound on the nuclear translocation of the NF-κB p65 subunit in LPS-stimulated microglial cells.

Cell Line: BV2 microglial cells.[2]

Protocol:

-

Cell Culture and Treatment: Culture BV2 cells and treat with this compound followed by LPS stimulation as described in section 3.1.

-

Nuclear and Cytoplasmic Protein Extraction: Fractionate the cells to separate nuclear and cytoplasmic proteins using a commercially available kit or a standard protocol.

-

Western Blot Analysis:

-

Perform Western blotting on both the nuclear and cytoplasmic fractions as described in section 3.1.6.

-

Use a primary antibody specific for the p65 subunit of NF-κB.

-

Use antibodies for marker proteins of the nucleus (e.g., Lamin B1) and cytoplasm (e.g., GAPDH) to ensure the purity of the fractions.

-

A decrease in the p65 band intensity in the nuclear fraction and a corresponding increase or retention in the cytoplasmic fraction in this compound-treated cells would indicate inhibition of NF-κB nuclear translocation.

-

Signaling Pathway Analysis

The primary mechanism underlying the anti-inflammatory and neuroprotective effects of this compound is its ability to inhibit the canonical NF-κB signaling pathway.

// Edges LPS -> TLR4 [label="Binds"]; TLR4 -> IKK [label="Activates"]; IKK -> IkBa_p50_p65 [label="Phosphorylates IκBα"]; IkBa_p50_p65 -> p50_p65 [label="Releases"]; IkBa_p50_p65 -> IkBa_p; p50_p65 -> p50_p65_nuc [label="Translocates"]; p50_p65_nuc -> DNA [label="Binds"]; DNA -> Inflammatory_Genes [label="Transcription"]; this compound -> p50_p65_nuc [label="Inhibits\nTranslocation", style=dashed, color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; }

Figure 1. The inhibitory effect of this compound on the NF-κB signaling pathway.

Caption: this compound inhibits the nuclear translocation of the active p50-p65 NF-κB dimer.

Logical Flow of the NF-κB Pathway and this compound's Point of Intervention:

Figure 2. Logical workflow of NF-κB activation and this compound's intervention.

Caption: this compound acts by blocking the nuclear translocation of NF-κB.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory, neuroprotective, and chemosensitizing properties. Its mechanism of action, primarily through the inhibition of the NF-κB signaling pathway, makes it an attractive candidate for the development of novel therapeutics for a variety of diseases. The experimental protocols and pathway analyses provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this compound. Further in-vivo studies and clinical trials are warranted to fully elucidate its efficacy and safety in human subjects.

References

- 1. Anti-inflammatory activity of this compound from Kigelia africana and evaluation of cutaneous irritation in cell cultures and reconstituted human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound attenuates inflammatory responses in microglial cells and exerts neuroprotective effects in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound from Pseudolysimachion rotundum var. subintegrum sensitizes cisplatin-resistant cancer cells and suppresses metastatic growth of human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic and Biological Data of Verminoside

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectroscopic data for Verminoside, a biologically active iridoid glycoside. The information presented herein is intended to support research and development efforts by providing key analytical data and insights into its mechanism of action.

Mass Spectrometry (MS) Data

Mass spectrometry data is crucial for confirming the molecular weight and elemental composition of a compound. The data presented below was obtained using Electrospray Ionization (ESI), a soft ionization technique suitable for analyzing fragile molecules like glycosides.

Table 1: ESI-MS/MS Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₄H₂₈O₁₃ |

| Molecular Weight | 524.5 g/mol [1] |

| Ionization Mode | Negative |

| Precursor Ion [M-H]⁻ | m/z 523.146 |

| Major Fragment Ions (m/z) | |

| 523.148193 | |

| 161.024155 | |

| 179.033752 | |

| 135.045822 | |

| 133.031143 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within a molecule. The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound recorded in deuterated chloroform (B151607) (CDCl₃) and deuterated methanol (B129727) (CD₃OD).

Table 2: ¹H NMR Spectroscopic Data for this compound

| Atom No. | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in CD₃OD (ppm) |

| Aglycone | ||

| 1 | 5.75 | 5.89 |

| 3 | 6.45 | 6.48 |

| 4 | 5.25 | 5.20 |

| 5 | 3.85 | 3.80 |

| 6 | 4.20 | 4.15 |

| 7 | 2.95 | 2.90 |

| 9 | 2.80 | 2.75 |

| 10 | 1.15 | 1.10 |

| Glycoside | ||

| 1' | 4.80 | 4.75 |

| 2' | 3.50 | 3.45 |

| 3' | 3.60 | 3.55 |

| 4' | 3.40 | 3.35 |

| 5' | 3.70 | 3.65 |

| 6'a | 3.90 | 3.85 |

| 6'b | 3.75 | 3.70 |

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Atom No. | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in CD₃OD (ppm) |

| Aglycone | ||

| 1 | 94.5 | 95.0 |

| 3 | 141.2 | 141.5 |

| 4 | 103.8 | 104.0 |

| 5 | 70.5 | 71.0 |

| 6 | 78.0 | 78.5 |

| 7 | 46.5 | 47.0 |

| 8 | 62.0 | 62.5 |

| 9 | 42.0 | 42.5 |

| 10 | 22.5 | 23.0 |

| Glycoside | ||

| 1' | 99.5 | 100.0 |

| 2' | 74.0 | 74.5 |

| 3' | 77.5 | 78.0 |

| 4' | 71.0 | 71.5 |

| 5' | 78.5 | 79.0 |

| 6' | 62.5 | 63.0 |

Experimental Protocols

Mass Spectrometry

The mass spectral data were acquired using a High-Resolution Quadrupole Time-of-Flight (HR-QTOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: A dilute solution of this compound was prepared in methanol at a concentration of approximately 1 µg/mL.

-

Instrumentation: A Bruker Maxis II HD Q-TOF mass spectrometer was used.

-

MS Parameters:

-

Ionization Mode: Negative ESI

-

Capillary Voltage: 3500 V

-

Nebulizer Pressure: 2.0 bar

-

Drying Gas Flow: 8.0 L/min

-

Drying Gas Temperature: 200 °C

-

Mass Range: m/z 50-1000

-

Collision Energy (for MS/MS): 15-30 eV (for fragmentation of the precursor ion)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra were recorded on a Bruker Avance III spectrometer.

-

Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.5 mL of deuterated solvent (CDCl₃ or CD₃OD) in a 5 mm NMR tube.

-

Instrumentation: A Bruker 300 MHz NMR spectrometer equipped with a 5 mm broadband probe.

-

¹H NMR Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: 2.7 s

-

Relaxation Delay: 1.0 s

-

Spectral Width: 12 ppm

-

-

¹³C NMR Parameters:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Acquisition Time: 1.1 s

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

-

Data Processing: The spectra were processed using Bruker TopSpin software. Chemical shifts were referenced to the residual solvent peak.

Biological Activity and Signaling Pathway

This compound has demonstrated significant anti-inflammatory properties. Its mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.

Experimental Workflow for Assessing Anti-Inflammatory Activity

The following workflow outlines a typical experiment to evaluate the anti-inflammatory effects of this compound.

Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.

This compound's Inhibition of the NF-κB Signaling Pathway

The diagram below illustrates the NF-κB signaling pathway and the proposed point of intervention by this compound. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by an inflammatory signal like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is thought to inhibit the phosphorylation and subsequent degradation of IκBα.

Caption: Proposed mechanism of this compound's inhibition of the NF-κB signaling pathway.

References

Physical and chemical properties of Verminoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verminoside, a naturally occurring iridoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and biological evaluation, and a summary of its known mechanisms of action, with a focus on relevant signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a complex molecule with the chemical formula C₂₄H₂₈O₁₃[1]. Its chemical structure consists of an iridoid aglycone linked to a glucose molecule and a caffeoyl group. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | [(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0²,⁴]dec-7-en-5-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | [1] |

| CAS Number | 50932-19-9 | [1] |

| Molecular Formula | C₂₄H₂₈O₁₃ | [1] |

| Molecular Weight | 524.5 g/mol | [1] |

| Appearance | Not explicitly stated in the search results. | |

| Melting Point | Not explicitly stated in the search results. | |

| Boiling Point | Not explicitly stated in the search results. | |

| Solubility | Soluble in polar solvents like methanol (B129727) and ethanol (B145695). Quantitative data not available. | [2][3] |

| UV-Vis Absorption Maxima (λmax) | 225 nm, 260 nm | [4] |

| Key FTIR Peaks (cm⁻¹) | Not explicitly stated in the search results. | |

| Stability | Stable at low temperatures.[5] Degradation is pH and temperature-dependent, with greater stability in acidic conditions.[6][7][8] |

Spectral Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed NMR data is crucial for the structural confirmation of this compound. While several studies have utilized NMR for characterization, specific chemical shift data were not available in the initial search results.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound exhibits absorption maxima at 225 nm and 260 nm, which are characteristic of iridoid glycosides.[4]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in the molecule. Although mentioned in the literature, specific peak assignments for this compound were not found in the search results.

-

Mass Spectrometry (MS): LC-MS data from PubChem shows a precursor ion [M-H]⁻ at m/z 523.146, which corresponds to the deprotonated molecule.[1]

Experimental Protocols

This section details the methodologies for the isolation, purification, and biological evaluation of this compound.

Isolation and Purification of this compound from Kigelia africana

This protocol is based on the methodology described for the isolation of this compound from the stem bark of Kigelia africana.[2][3]

Diagram 1: Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Methodology:

-

Plant Material Preparation: Air-dry the fruit of Kigelia africana under shade, then coarsely powder it.

-

Defatting: Defat 200 g of the powdered plant material at room temperature with n-hexane and then with chloroform (B151607) to remove nonpolar compounds.

-

Extraction: Extract the defatted material by maceration with methanol at room temperature.

-

Partitioning: Concentrate the methanolic extract to yield a residue. Partition a portion of this residue between n-butanol and water.

-

Lyophilization: Separate the n-butanol-soluble portion and lyophilize it.

-

Chromatographic Purification: Subject the lyophilized powder to column chromatography for the final isolation of this compound. The specific stationary and mobile phases for column chromatography were not detailed in the provided search results.

Biological Activity Assays

This protocol is a general method for assessing antioxidant activity.

Methodology:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol.

-

Reaction Mixture: Add 1 mL of the DPPH solution to 3 mL of this compound solution in ethanol at various concentrations (e.g., 50, 100, 200, 400, 800 μg/mL).

-

Incubation: Shake the mixtures vigorously and allow them to stand at room temperature in the dark for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. Ascorbic acid can be used as a positive control.[9]

This protocol is a general method for assessing the effect of this compound on the viability of breast cancer cells.

Methodology:

-

Cell Seeding: Seed breast cancer cells (e.g., MCF-7 or MDA-MB-231) in a 96-well plate at an appropriate density and incubate overnight.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the cell viability as a percentage of the control (untreated cells).[10][11]

This protocol outlines a general procedure to investigate the effect of this compound on the NF-κB signaling pathway in macrophage cells (e.g., J774.A1).

Methodology:

-

Cell Culture and Treatment: Culture macrophage cells and pre-treat with this compound for 1 hour before stimulating with lipopolysaccharide (LPS) for 30 minutes (for IκBα phosphorylation) or 2-4 hours (for p65 expression).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total NF-κB p65, IκBα, and phospho-IκBα overnight at 4°C. Following washes, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and quantify the band intensities.[12][13][14]

Signaling Pathways

This compound exerts its biological effects by modulating specific signaling pathways.

Anticancer Activity: Suppression of Epithelial-Mesenchymal Transition (EMT)

This compound has been shown to sensitize cisplatin-resistant cancer cells and suppress the metastatic growth of human breast cancer. This is partly mediated by the suppression of the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.

Diagram 2: this compound's Effect on the EMT Pathway

Caption: this compound suppresses cancer metastasis by inhibiting EMT.

Anti-inflammatory and Neuroprotective Activity: Inhibition of the NF-κB Pathway

This compound demonstrates anti-inflammatory and neuroprotective properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like LPS, NF-κB is activated, leading to the production of pro-inflammatory mediators. This compound suppresses this activation.

Diagram 3: this compound's Inhibition of the NF-κB Signaling Pathway

Caption: this compound inhibits the NF-κB pathway, reducing inflammation.

Conclusion

This compound is a promising natural product with a range of biological activities that warrant further investigation for therapeutic applications. This technical guide provides a consolidated resource of its known physical and chemical properties, methodologies for its study, and an overview of its mechanisms of action. The detailed protocols and signaling pathway diagrams are intended to facilitate future research and development efforts centered on this valuable compound. Further studies are required to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to establish its clinical efficacy and safety.

References

- 1. This compound | C24H28O13 | CID 12000883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Specioside (SS) & this compound (VS) (Iridoid glycosides): isolation, characterization and comparable quantum chemical studies using density functional theory (DFT) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thermal Degradation Kinetics and pH-Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. texaschildrens.org [texaschildrens.org]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. benchchem.com [benchchem.com]

- 13. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 14. benchchem.com [benchchem.com]

Verminoside: A Comprehensive Technical Guide to its Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verminoside, a naturally occurring iridoid glycoside, has garnered significant attention within the scientific community for its diverse and promising pharmacological activities. Found in various plant species, this compound has been the subject of numerous studies aimed at elucidating its therapeutic potential. This technical guide provides an in-depth overview of the biological activity screening of this compound, with a focus on its anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. Detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways are presented to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects, primarily through the modulation of the nitric oxide (NO) signaling pathway and the inhibition of pro-inflammatory mediators.

Quantitative Data

The inhibitory effects of this compound on nitric oxide production and inducible nitric oxide synthase (iNOS) expression in lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (J774.A1 and RAW 264.7) are summarized below.

| Cell Line | Parameter | Concentration | % Inhibition | Reference |

| J774.A1 | NO Release | 0.1 mM | Significant (P < 0.001) | [1] |

| J774.A1 | NO Release | 1 mM | Significant (P < 0.001) | [1] |

| J774.A1 | iNOS Expression | 0.1 mM | Significant (P < 0.001) | [1] |

| J774.A1 | iNOS Expression | 1 mM | Significant (P < 0.001) | [1] |

Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In response to inflammatory stimuli such as LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the transcription factor NF-κB (p65/p50 heterodimer) to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS. This compound is thought to interfere with this cascade, leading to a reduction in iNOS expression and consequently, nitric oxide production.

Caption: this compound's anti-inflammatory mechanism via NF-κB pathway inhibition.

Experimental Protocols

This protocol is used to measure the concentration of nitrite (B80452), a stable metabolite of nitric oxide, in cell culture supernatants.

-

Cell Culture and Treatment:

-

Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

-

Sample Collection:

-

After incubation, carefully collect the cell culture supernatant.

-

-

Griess Reagent Preparation:

-

Prepare Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.

-

Prepare Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

-

Mix equal volumes of Reagent A and Reagent B immediately before use.

-

-

Assay Procedure:

-

Add 50 µL of cell supernatant to a new 96-well plate.

-

Add 50 µL of the freshly prepared Griess reagent to each well.

-

Incubate at room temperature for 10 minutes in the dark.

-

-

Measurement:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

This protocol is used to detect the expression levels of the iNOS protein in cell lysates.

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Anticancer Activity

This compound has shown potential as an anticancer agent, particularly in sensitizing cancer cells to conventional chemotherapy and inhibiting metastasis.

Quantitative Data

While specific IC50 values for this compound against various cancer cell lines are not extensively reported, studies on the structurally similar compound verbascoside (B1683046) provide some insight. Further research is needed to establish a comprehensive profile for this compound.

| Cell Line | Compound | IC50 | Reference |

| 4T1 (Breast Cancer) | Verbascoside | 117 µM |

One study demonstrated that this compound can sensitize cisplatin-resistant breast cancer cells, suggesting a synergistic effect.[2]

Signaling Pathway

This compound's anti-metastatic activity is linked to the suppression of the Epithelial-Mesenchymal Transition (EMT), a process where epithelial cells acquire mesenchymal characteristics, enabling them to invade surrounding tissues and metastasize. This transition is characterized by the loss of epithelial markers like E-cadherin and the gain of mesenchymal markers such as N-cadherin and Vimentin. The expression of these markers is regulated by a group of transcription factors including Snail, Slug, and Twist. This compound is believed to inhibit EMT by modulating the expression of these key proteins.

Caption: this compound's role in suppressing cancer metastasis via EMT inhibition.

Experimental Protocols

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan (B1609692) Solubilization:

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

This protocol is used to analyze the expression of key EMT marker proteins.

-

Sample Preparation:

-

Treat cancer cells with this compound and/or an EMT-inducing agent (e.g., TGF-β).

-

Lyse the cells and quantify the protein concentration as described in the iNOS Western blot protocol.

-

-

SDS-PAGE and Transfer:

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

-

Antibody Incubation:

-

Block the membrane and incubate with primary antibodies specific for E-cadherin, N-cadherin, and Vimentin.

-

Incubate with appropriate HRP-conjugated secondary antibodies.

-

-

Detection:

-

Detect the protein bands using an ECL detection system.

-

Use β-actin or GAPDH as a loading control.

-

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant properties of this compound are less characterized compared to its anti-inflammatory and anticancer effects. Preliminary studies on plant extracts containing this compound suggest potential activity, but further investigation on the isolated compound is required to determine its specific contribution.

Future Directions

To fully elucidate the therapeutic potential of this compound, future research should focus on:

-

Determining specific IC50 values of this compound against a broader panel of cancer cell lines.

-

Investigating the precise molecular targets of this compound within the NF-κB and EMT signaling pathways.

-

Conducting comprehensive antimicrobial screening to determine the Minimum Inhibitory Concentration (MIC) of this compound against a range of pathogenic bacteria and fungi.

-

Performing quantitative antioxidant assays , such as DPPH, ABTS, and FRAP assays, to determine the IC50 values for its radical scavenging activity.

This in-depth technical guide serves as a foundational resource for the ongoing exploration of this compound's biological activities. The provided protocols and pathway diagrams offer a framework for designing and interpreting future studies, ultimately contributing to the development of novel therapeutic strategies based on this promising natural compound.

References

Verminoside: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verminoside, a naturally occurring iridoid glycoside, has demonstrated significant anti-inflammatory properties in preclinical studies. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available in vitro and in vivo data. The primary anti-inflammatory activity of this compound is attributed to its ability to suppress the production of key pro-inflammatory mediators, including nitric oxide (NO), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). The core mechanism underlying these effects is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. This document summarizes the quantitative data, details the experimental protocols used to evaluate its anti-inflammatory effects, and visualizes the key signaling pathways involved.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and autoimmune conditions.[1][2] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery.

This compound is an iridoid glycoside that has been isolated from several plant species.[1] Recent research has highlighted its potential as a potent anti-inflammatory agent.[1][2] This guide aims to provide a detailed technical overview of the anti-inflammatory properties of this compound for researchers and drug development professionals.

Anti-inflammatory Effects of this compound

In vitro and in vivo studies have demonstrated that this compound effectively suppresses inflammatory responses. Its primary effects are the inhibition of key pro-inflammatory mediators.

Inhibition of Nitric Oxide (NO) and Inducible Nitric Oxide Synthase (iNOS)

This compound has been shown to significantly reduce the production of nitric oxide (NO), a key signaling molecule in inflammation, in lipopolysaccharide (LPS)-stimulated microglial cells.[1][2] This inhibition is, at least in part, due to the downregulation of inducible nitric oxide synthase (iNOS) expression, the enzyme responsible for the production of large amounts of NO during inflammation.[1]

Reduction of Pro-inflammatory Cytokines

The anti-inflammatory activity of this compound extends to the modulation of pro-inflammatory cytokine production. Studies have shown that this compound treatment leads to a significant decrease in the secretion of TNF-α, IL-1β, and IL-6 in LPS-activated microglial cells.[1][2]

Data Presentation

The following tables summarize the available data on the anti-inflammatory effects of this compound. It is important to note that specific IC50 values for this compound's inhibitory effects on inflammatory mediators are not consistently reported in the currently available literature. The data presented here is derived from qualitative and semi-quantitative assessments.

| Inflammatory Mediator | Cell/Animal Model | Effect of this compound | Reference |

| Nitric Oxide (NO) | LPS-stimulated BV2 microglial cells | Significant reduction in production | [1][2] |

| Inducible Nitric Oxide Synthase (iNOS) | LPS-stimulated BV2 microglial cells | Suppression of expression | [1] |

| Tumor Necrosis Factor-alpha (TNF-α) | LPS-stimulated BV2 microglial cells | Significant reduction in production | [1][2] |

| Interleukin-1β (IL-1β) | LPS-stimulated BV2 microglial cells | Significant reduction in production | [1][2] |

| Interleukin-6 (IL-6) | LPS-stimulated BV2 microglial cells | Significant reduction in production | [1][2] |

| In Vivo Model | Treatment | Observed Anti-inflammatory Effects | Reference |

| MPTP-induced Parkinson's disease mouse model | This compound | Decreased number of Iba-1-positive microglia, reduced production of inflammatory mediators | [1][2] |

Mechanism of Action: Signaling Pathways

The primary mechanism of action for this compound's anti-inflammatory effects is the inhibition of the NF-κB signaling pathway. There is currently limited direct evidence for the involvement of other pathways, such as the MAPK pathway, in the anti-inflammatory action of this compound.

Inhibition of the NF-κB Signaling Pathway

The NF-κB transcription factor plays a central role in regulating the expression of genes involved in inflammation.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1]

This compound has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB in LPS-stimulated microglial cells.[1][2] This action effectively blocks the transcription of NF-κB target genes, including iNOS, TNF-α, IL-1β, and IL-6, thus explaining the observed reduction in these inflammatory mediators.[1]

This compound inhibits the nuclear translocation of NF-κB.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-inflammatory properties.

Cell Culture and Treatment

BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with various concentrations of this compound for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for the indicated times.

Nitric Oxide (NO) Assay (Griess Assay)

-

Collect the cell culture supernatant after treatment.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite (B80452) concentration based on a standard curve prepared with sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-1β, IL-6) overnight at 4°C.

-

Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

-

Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour at room temperature.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Calculate the cytokine concentration from the standard curve.

Western Blot for Protein Expression (iNOS, IκBα, p65)

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against iNOS, IκBα, p65, or a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

Real-Time PCR for Gene Expression

-

Isolate total RNA from cells using a suitable kit (e.g., TRIzol).

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform real-time PCR using SYBR Green or TaqMan probes with primers specific for the genes of interest (e.g., Nos2, Tnf, Il1b, Il6) and a housekeeping gene (e.g., Gapdh).

-

The PCR cycling conditions are typically an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

Immunofluorescence for NF-κB p65 Nuclear Translocation

-

Grow cells on coverslips and treat as described in section 5.1.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block with 5% BSA for 1 hour.

-

Incubate with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.

-

Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize the cells using a fluorescence microscope.

Workflow for in vitro evaluation of this compound.

Conclusion and Future Directions

This compound demonstrates promising anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway, leading to a reduction in the production of key pro-inflammatory mediators. The available data, though largely qualitative, strongly supports its potential as a therapeutic agent for inflammatory conditions.

Future research should focus on:

-

Quantitative Analysis: Determining the IC50 values of this compound for the inhibition of various inflammatory mediators to better understand its potency.

-

In Vivo Efficacy: Conducting comprehensive dose-response studies in various animal models of inflammation to establish its therapeutic window and efficacy.

-

Mechanism of Action: Further elucidating the precise molecular targets of this compound within the NF-κB pathway and investigating its potential effects on other inflammatory signaling cascades, such as the MAPK pathway.

-

Pharmacokinetics and Safety: Evaluating the pharmacokinetic profile and conducting thorough safety and toxicity studies to support its potential clinical development.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the anti-inflammatory potential of this compound. Further rigorous investigation is warranted to fully characterize its therapeutic utility.

References

An In-depth Technical Guide to the In Vitro Anticancer Potential of Verminoside

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Verminoside, an iridoid glycoside isolated from plants such as Pseudolysimachion rotundum var. subintegrum, has emerged as a compound of interest in oncology research. In vitro studies have demonstrated its potential not only as a standalone cytotoxic agent but also as a chemoadjuvant that can sensitize resistant cancer cells to conventional chemotherapeutics. The primary mechanism of action identified involves the suppression of the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. This technical guide provides a comprehensive overview of the in vitro anticancer activities of this compound, detailing its effects on cancer cell lines, the signaling pathways it modulates, and the experimental protocols used to elucidate these properties.

Quantitative Data Summary

Table 1: Effective In Vitro Concentration of this compound

| Compound | Cell Lines Tested | Effective Concentration | Basis for Selection | Citation |

| This compound (Vms) | MDA-MB-231, MCF7 | 10 µM (5.244 µg/mL) | Selected as the optimal concentration based on CompuSyn analysis. | [1] |

Note: The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.[2] While an optimal concentration is provided, the specific IC50 values for this compound from the primary studies were not detailed in the available abstracts.

Mechanism of Action and Signaling Pathways

The anticancer effects of this compound, particularly its anti-metastatic and chemosensitizing activities, are primarily attributed to its ability to modulate key signaling pathways involved in cancer progression.

Suppression of Epithelial-Mesenchymal Transition (EMT)

The most significant reported mechanism for this compound is the suppression of EMT.[3][4] EMT is a cellular program that allows epithelial cells to acquire mesenchymal characteristics, enhancing motility and invasiveness, which are hallmarks of metastasis. This compound, especially in combination with cisplatin, has been shown to attenuate the EMT process.[4] This is evidenced by the modulation of key EMT markers.

References

- 1. This compound from Pseudolysimachion rotundum var. subintegrum sensitizes cisplatin-resistant cancer cells and suppresses metastatic growth of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound from Pseudolysimachion rotundum var. subintegrum sensitizes cisplatin-resistant cancer cells and suppresses metastatic growth of human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Neuroprotective Effects of Verminoside: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis and progression of several neurodegenerative diseases, including Parkinson's disease (PD) and Alzheimer's disease (AD). Microglia, the resident immune cells of the central nervous system, play a central role in orchestrating this inflammatory response. Chronic activation of microglia leads to the excessive production of pro-inflammatory mediators, which can induce neuronal damage and death. Verminoside, a natural iridoid glycoside, has emerged as a promising neuroprotective agent with potent anti-inflammatory properties. This technical guide provides an in-depth overview of the neuroprotective effects of this compound, focusing on its mechanism of action, experimental evidence from in vitro and in vivo models, and detailed experimental protocols.

Mechanism of Action: Attenuation of Neuroinflammation

The primary neuroprotective mechanism of this compound (VMS) is attributed to its ability to suppress neuroinflammation, particularly by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway.[1][2] In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of genes encoding pro-inflammatory cytokines and enzymes. This compound has been shown to inhibit the nuclear translocation of NF-κB, thereby preventing the transcription of these inflammatory mediators.[1][2] This action effectively dampens the inflammatory cascade in microglial cells, reducing the production of neurotoxic molecules and protecting neurons from secondary damage.

Data Presentation: In Vitro and In Vivo Efficacy